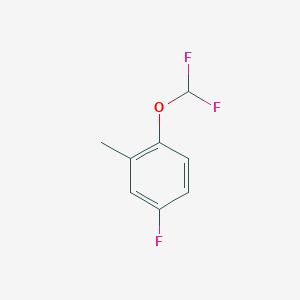

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Descripción

Nomenclature and Identification

The compound 1-(difluoromethoxy)-4-fluoro-2-methylbenzene is systematically named according to IUPAC guidelines as a disubstituted benzene derivative. Its molecular formula, $$ \text{C}8\text{H}7\text{F}3\text{O} $$, reflects the presence of a benzene ring modified by three functional groups: a difluoromethoxy group (-OCF$$2$$H) at position 1, a fluorine atom at position 4, and a methyl group at position 2. The compound’s molecular weight is 176.14 g/mol, as calculated from its empirical formula.

Synonyms for this compound include 1-(difluoromethoxy)-4-fluoro-2-methylbenzene, 1214378-64-9, and SCHEMBL900934. Key identifiers include the SMILES string CC1=C(C=CC(=C1)F)OC(F)F and the InChIKey HXWRNLIADDNLCU-UHFFFAOYSA-N, which encode its structural features. The compound’s spectroscopic signatures, such as infrared absorption bands near 1170 cm$$^{-1}$$, are characteristic of aryl difluoromethoxy groups.

Historical Context in Organofluorine Chemistry

The development of 1-(difluoromethoxy)-4-fluoro-2-methylbenzene is rooted in the broader evolution of organofluorine chemistry. Fluorinated aromatic ethers emerged as critical targets in the mid-20th century, driven by advances in halogen-exchange reactions and difluorocarbene chemistry. The Schiemann reaction, which converts aryl diazonium salts to fluorobenzenes, laid the groundwork for introducing fluorine into aromatic systems. Later, the Halex process enabled nucleophilic substitution of chlorine with fluorine in electron-deficient arenes, a method applicable to precursors of this compound.

The difluoromethoxy group (-OCF$$_2$$H) gained prominence in pharmaceutical chemistry due to its metabolic stability and electronegativity. For example, pantoprazole, a proton-pump inhibitor containing a difluoromethoxy moiety, highlighted the therapeutic potential of such groups. Synthetic methods for aryl difluoromethyl ethers, including the use of difluoromethyl triflate, were refined in the 2010s, further enabling access to derivatives like 1-(difluoromethoxy)-4-fluoro-2-methylbenzene.

Structural Classification

This compound belongs to the class of fluorinated aromatic ethers, characterized by an oxygen atom bridging an aromatic ring and a fluorinated alkyl group. Its structure features:

- A benzene core : Provides aromatic stability and planar geometry.

- Substituents :

- Difluoromethoxy group (-OCF$$_2$$H): Electron-withdrawing due to the electronegativity of fluorine, which directs electrophilic substitution to specific ring positions.

- Fluorine atom: Further enhances electron deficiency at position 4.

- Methyl group: Electron-donating via hyperconjugation, counteracting the electron-withdrawing effects at position 2.

The spatial arrangement of these groups influences the compound’s reactivity. For instance, the difluoromethoxy group adopts a bent geometry ($$ \angle \text{C-O-C} \approx 111^\circ $$), as observed in related ethers. This configuration affects intermolecular interactions and solubility in nonpolar solvents.

CAS Registry and Database Entries

The compound is registered under CAS number 1214378-64-9, with additional entries in public databases such as PubChem (CID 46311597) and ChemSrc. Regulatory classifications include the Harmonized System (HS) code 2909309090, which designates it as an aromatic ether derivative. Key database entries provide:

- Physical properties : Boiling point and density data are unspecified in public records, but analogous difluoromethoxybenzenes exhibit boiling points near 140°C.

- Spectral data : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are cataloged in PubChem.

- Synthetic references : Preparative methods are inferred from patents on related fluorinated ethers.

Propiedades

IUPAC Name |

1-(difluoromethoxy)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRNLIADDNLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fluorodesulfurization of Thionoesters

Overview:

A prominent and efficient approach involves the fluorodesulfurization of aromatic thionoesters, which serve as precursors for installing the CF2OCH3 group. This method was developed to provide high selectivity and yield, utilizing milder conditions compared to traditional fluorination techniques.

- Reagents: SnCl4 (tin tetrachloride) combined with DAST (diethylaminosulfur trifluoride), a well-known fluorinating agent.

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature, typically 2-16 hours, depending on substrate reactivity.

- Procedure:

- Synthesize the thionoester from the corresponding aryl bromide using O-methyl carbonochloridothioate.

- Add SnCl4 (0.05 equivalents) and DAST (2 equivalents) to the solution of the thionoester in DCM.

- Stir at room temperature, monitoring for complete conversion via TLC or NMR.

- Isolate the aromatic difluoro(methoxy) methyl derivative after purification.

- The combination of SnCl4/DAST was identified as optimal, providing high yields (~100%) with excellent selectivity.

- The process tolerates trace moisture, simplifying handling and operational safety.

Data Table: Fluorodesulfurization Conditions

| Reagent combination | Solvent | Temperature | Time | Conversion | Yield |

|---|---|---|---|---|---|

| SnCl4 + DAST | DCM | Room temp | 2-16 h | 100% | High |

Research Data Summary:

| Reagent | Solvent | Temperature | Time | Conversion | Notes |

|---|---|---|---|---|---|

| AgF | MeCN | Room temp | 3 h | 100% (partial) | Moderate yield, moisture sensitive |

| DAST + SnCl4 | DCM | Room temp | 2 h | 100% | Optimal conditions |

Synthesis of Aromatic Precursors

The synthesis begins with the preparation of aromatic thionoesters from aryl halides:

-

- React aryl bromides with O-methyl carbonochloridothioate under basic conditions.

- Purify via column chromatography or recrystallization.

Note:

- The choice of substituents on the aromatic ring influences the reactivity and yield of subsequent fluorodesulfurization.

Electronic Property Studies and Optimization

Recent studies have employed 19F NMR to analyze the electronic effects of the CF2OCH3 group, guiding the optimization of reaction conditions for different aromatic systems. The Hammett constants derived (σI = 0.2163, σR = 0.0686) indicate the group acts as a moderate electron-withdrawing substituent, influencing the choice of reaction conditions for different substrates.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Fluorodesulfurization with SnCl4/DAST | SnCl4 + DAST | DCM | Room temperature, 2-16 h | Near quantitative | Most reliable and versatile |

| Silver fluoride (AgF) fluorination | AgF | MeCN | Room temperature, 3 h | Moderate | Sensitive to moisture, lower yields |

| Other fluorinating agents | Various | Various | Elevated temperatures | Variable | Less efficient, more side reactions |

Análisis De Reacciones Químicas

Types of Reactions

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as halogens and nucleophiles can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Aplicaciones Científicas De Investigación

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, including liquid crystals and polymers.

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparación Con Compuestos Similares

Substituent Variations: Halogens vs. Alkyl Groups

1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1) :

- Structure : Differs by replacing the 4-fluoro and 2-methyl groups with a single methyl group at the 4-position.

- Properties : Lower molecular weight (158.15 g/mol) and boiling point (~167°C) compared to the target compound due to reduced steric and electronic effects .

- Applications : Used as a building block in organic synthesis, particularly where reduced fluorination is desired.

4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS 749932-17-0) :

- Structure : Features a bromine atom at the 4-position and a difluoromethyl (-CF₂H) group instead of difluoromethoxy.

- Properties : Higher molecular weight (225.01 g/mol) and increased reactivity in cross-coupling reactions due to bromine .

- Applications : Intermediate in Suzuki-Miyaura couplings for pharmaceuticals .

Functional Group Comparisons

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) :

- Structure : Replaces difluoromethoxy with trifluoromethoxy (-OCF₃).

- Properties : Enhanced electron-withdrawing effects from -OCF₃ increase resistance to nucleophilic substitution but lower boiling point (~167°C for analogous compounds) .

- Applications : Used in agrochemicals for improved metabolic stability .

1-(Difluoromethoxy)-3-nitrobenzene (CAS 22236-07-3) :

Physicochemical Properties and Reactivity

Electronic Effects

Electron-Withdrawing Groups :

Electron-Donating Groups :

Steric Effects

- Ortho-Substituents : The 2-methyl group in the target compound introduces steric hindrance, reducing reactivity at adjacent positions. This contrasts with 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, where bromine’s larger size further restricts access .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene | - | C₈H₇F₃O | ~174–190* | ~180–200* | Pharmaceuticals |

| 1-(Difluoromethoxy)-4-methylbenzene | 1583-83-1 | C₈H₈F₂O | 158.15 | 167.4 | Organic synthesis |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ | 225.01 | >200 | Cross-coupling reactions |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 105529-58-6 | C₇H₃BrF₄O | 267.00 | ~190 | Agrochemicals |

Table 2: Reactivity Trends

Actividad Biológica

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, also known by its CAS number 1214378-64-9, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with a difluoromethoxy group and a fluoro group. This unique structure may contribute to its biological properties, particularly in enzyme inhibition and interaction with cellular pathways.

Enzyme Interaction

Research indicates that fluorinated compounds similar to this compound exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. These interactions can lead to the modulation of metabolic pathways, affecting the pharmacokinetics of various drugs .

Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to this compound may inhibit the proliferation of cancer cells. For instance, certain fluorinated derivatives have shown potent inhibitory effects against various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as the Smad signaling pathway .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Study on Cancer Cell Lines

A study evaluated the effects of fluorinated benzene derivatives on A549 and H1299 lung cancer cell lines. The results indicated that treatment with these compounds led to reduced cell viability and inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. The findings suggest that similar compounds could be explored for therapeutic applications in lung cancer treatment .

Pharmacokinetic Studies

Pharmacokinetic studies involving animal models have shown that the dosage of this compound significantly affects its efficacy and toxicity. Lower doses exhibited therapeutic benefits without severe side effects, while higher doses resulted in toxicity affecting vital organs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using 2-methyl-4-fluorophenol and chlorodifluoromethane. Key parameters include:

- Base : Sodium hydroxide or potassium carbonate (optimizes deprotonation of the phenolic hydroxyl group) .

- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile (polar aprotic solvents enhance reaction kinetics) .

- Temperature : 50–80°C (higher temperatures accelerate substitution but may increase side reactions) .

- Reaction Time : 12–24 hours (longer durations improve conversion but risk decomposition) .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- <sup>19</sup>F NMR : Distinct signals for -OCF2H (δ ≈ -80 ppm) and aromatic fluorine (δ ≈ -110 ppm) confirm substitution patterns .

- IR Spectroscopy : Peaks at 1250–1150 cm<sup>-1</sup> (C-F stretching) and 1050–1000 cm<sup>-1</sup> (C-O-C asymmetric stretching) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> at m/z 210.58 (C8H6ClF3O) ensures molecular formula accuracy .

Q. What are the common chemical reactions and derivatization pathways for this compound?

- Substitution Reactions : Chlorine atom replacement with amines or thiols under basic conditions (e.g., K2CO3/DMF, 60°C) to generate bioactive derivatives .

- Oxidation/Reduction : Nitro group reduction (H2/Pd-C) or methyl group oxidation (KMnO4/H2SO4) to modify reactivity .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, 80°C) to extend π-conjugation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight : The -OCF2H group directs EAS (e.g., nitration, halogenation) to the meta position due to its strong electron-withdrawing nature, destabilizing the ortho/para intermediates .

- Experimental Validation : Nitration (HNO3/H2SO4) yields 3-nitro derivatives as major products (confirmed by <sup>1</sup>H NMR coupling constants) .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-311+G(d,p)) to evaluate activation barriers for SNAr reactions .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient aromatic carbons prone to nucleophilic attack .

- In Silico Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible reaction pathways and competing side reactions .

Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?

- Case Study : While 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene shows antimicrobial activity (MIC = 8 µg/mL), positional isomerism in this compound may alter potency due to steric hindrance .

- Resolution Methods :

- SAR Analysis : Compare bioactivity of derivatives with varying substituent positions .

- Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) to rationalize discrepancies .

Key Considerations for Methodological Rigor

- Contradiction Management : Variations in solvent/base combinations (e.g., DMSO vs. acetonitrile) may arise from substrate solubility or competing side reactions; systematic screening (DoE) is advised .

- Fluorine Effects : The -CF2O group enhances metabolic stability but may reduce bioavailability due to increased lipophilicity (logP ≈ 2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.